Pyridoindolonas

Pyridoindolones are a class of naturally occurring compounds found in various plants and fungi, with diverse biological activities. These molecules feature a pyridine ring fused to an indole ring, contributing to their unique structural features. Pyridoindolones exhibit potential as bioactive agents due to their interactions with multiple targets involved in cellular processes such as cell growth, proliferation, and signaling pathways. Research on these compounds has shown promise in the development of new therapeutic approaches for treating diseases like cancer, inflammation, and neurodegenerative disorders. Their complex structure and functional diversity make them a subject of interest in natural product chemistry, synthetic organic chemistry, and medicinal chemistry.

These bioactive pyridoindolones often display affinity towards specific protein targets, which can lead to the modulation of intracellular signaling pathways. Due to their structural complexity, these compounds are not only valuable as leads for drug discovery but also serve as tools for investigating enzyme mechanisms and cellular processes. Their study contributes significantly to our understanding of natural products' roles in biological systems and their potential applications in pharmaceuticals.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

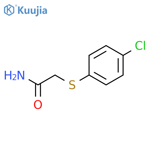

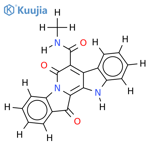

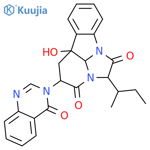

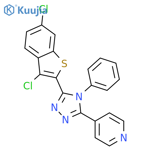

|

1-methyl-2,9-dihydro-3H-beta-carbolin-3-one | 35296-52-7 | C12H10N2O |

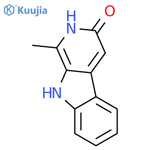

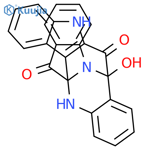

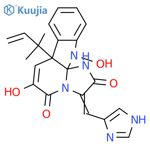

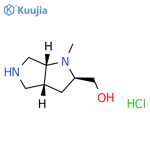

|

Meleagrin | 71751-77-4 | C23H23N5O4 |

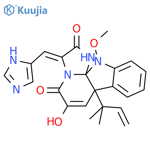

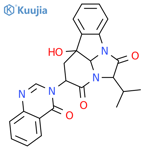

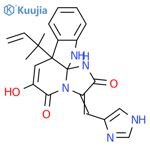

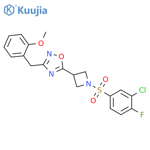

|

trigonostemine F | 1367322-84-6 | C21H15N3O2 |

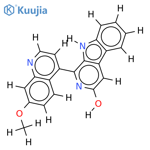

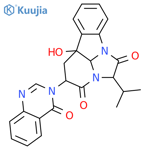

|

xenocladoniamide C | 1431941-27-3 | C20H13N3O3 |

|

Cephathrindole A | 1035349-83-7 | C24H15N3O3 |

|

Chaetominine; 20-Isopropyl analogue, 2,3-diepimer | 1644460-10-5 | C24H22N4O4 |

|

Chaetominine; 20-Isopropyl analogue, 2-epimer | 1829586-93-7 | C24H22N4O4 |

|

Chaetominine; 20-(1S-Methylpropyl) analogue, 2,3-diepimer | 2061969-81-9 | C25H24N4O4 |

|

Meleagrin; O-De-Me | 158275-35-5 | C22H21N5O4 |

|

Meleagrin; N-Demethoxy | 158275-34-4 | C22H21N5O3 |

Literatura Relacionada

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

Fornecedores recomendados

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados

-

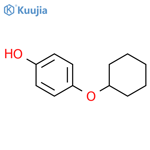

4-(cyclohexyloxy)Phenol Cas No: 42873-96-1

4-(cyclohexyloxy)Phenol Cas No: 42873-96-1 -

-

-

-